Ethyl (5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate
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Overview
Description
Synthesis Analysis
The synthesis of related compounds has been studied. For instance, 5-chlorothiophene-2-carbonylchloride (CTCC), a potential genotoxic impurity, has been analyzed in the drug rivaroxaban . The hydrolysis and esterification methods were developed for the determination of CTCC . Poor recovery of CTCC in the hydrolysis method occurred due to the high percentage of acetonitrile, which suppressed the hydrolysis reaction, but was solved by adding Na2CO3 . In the esterification approach, the problem of poor recovery was also encountered because of the competition between the hydrolysis and esterification reactions .Molecular Structure Analysis
The molecular structure of the compound can be inferred from its components. For example, 5-Chloro-2-thiophenecarboxaldehyde, a thiophene derivative, has the molecular formula C5H3ClOS .Physical and Chemical Properties Analysis
The physical and chemical properties of Ethyl 5-chlorothiophene-2-carboxylate, a related compound, include a molecular weight of 190.65, and it has a high GI absorption . It also has a high lipophilicity with a consensus Log Po/w of 2.68 .Scientific Research Applications
Heterocyclic Synthesis
Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates, closely related to the target compound, have been used in heterocyclic synthesis to produce various derivatives like pyran, pyridine, and pyridazine. These compounds are important in the development of new pharmaceuticals and materials (Mohareb et al., 2004).
Anticancer Agent Synthesis
The compound has been utilized in the synthesis of potential anticancer agents. Specifically, derivatives like pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines have been synthesized, which are significant for their effects on cancer cell proliferation and survival in animal models (Temple et al., 1983).
Novel Pyridine-Based Heterocycles
The synthesis of new pyridothienopyrimidine derivatives using ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate demonstrates the compound's utility in creating novel heterocycles. These heterocycles can be further utilized in various chemical and pharmaceutical applications (El-Kashef et al., 2010).
Development of Factor Xa Inhibitors
Research has been conducted on developing factor Xa inhibitors using 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives. These inhibitors are crucial in the treatment of thrombosis and other cardiovascular diseases (Haginoya et al., 2004).
Microwave-Assisted Synthesis
A series of fused thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidinones were synthesized using a microwave-assisted method, starting from ethyl-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl carbamate. This method demonstrates the efficiency of microwave-assisted reactions in synthesizing complex organic compounds (Kaur et al., 2011).
Novel Tandem Transformations
The compound was also involved in novel transformations for thienopyrimidine synthesis, highlighting its versatility in generating various heterocyclic compounds useful in chemical research (Pokhodylo et al., 2010).
Mechanism of Action
Thiophenes
Thiophenes are aromatic compounds that contain a five-membered ring with one sulfur atom and four carbon atoms. They are known to possess various biological activities and are used as building blocks in pharmaceuticals .
Carbamates
Carbamates are organic compounds derived from carbamic acid and have a functional group that includes a carbonyl (a carbon atom double-bonded to an oxygen atom) and an amine (nitrogen with at least one hydrogen). They are used in a wide range of applications, including as pesticides and drugs .
Chlorinated compounds
Chlorinated compounds, like the 5-chlorothiophene present in this molecule, are often used in drug design because the chlorine atom can form stable covalent bonds with carbon and can improve the lipophilicity of a molecule, which can enhance cell membrane penetration and improve bioavailability .
Properties
IUPAC Name |
ethyl N-[5-(5-chlorothiophene-2-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S2/c1-2-21-14(20)17-13-16-8-5-6-18(7-10(8)23-13)12(19)9-3-4-11(15)22-9/h3-4H,2,5-7H2,1H3,(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDOFHDGHAQLKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(S1)CN(CC2)C(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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